![molecular formula C36H45N7O13 B12300561 {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG2-VCP-NB is a cleavable antibody-drug conjugate (ADC) linker that contains a maleimide group, a 2-unit polyethylene glycol (PEG), and a valine-citrulline-p-aminobenzyl carbamate (VCP) group . This compound is primarily used in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-VCP-NB involves several steps, starting with the preparation of the maleimide-PEG2 intermediate. This intermediate is then reacted with VCP-NB under specific conditions to form the final product . The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) and may involve sonication to enhance solubility .
Industrial Production Methods
Industrial production of Mal-PEG2-VCP-NB follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures (-20°C to -80°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-VCP-NB undergoes several types of chemical reactions, including:
Cleavage Reactions: The VCP group is cleavable, making it useful in ADCs where the linker needs to be broken down to release the cytotoxic drug.
Substitution Reactions: The maleimide group can react with thiol groups, forming stable thioether bonds.
Common Reagents and Conditions
Cleavage Reactions: These reactions often require specific enzymes or acidic conditions to break the VCP linker.
Substitution Reactions: Thiol-containing compounds are commonly used as reagents for substitution reactions involving the maleimide group.
Major Products Formed
The major products formed from these reactions include the cleaved linker and the released cytotoxic drug in the case of ADCs .
Scientific Research Applications
Mal-PEG2-VCP-NB has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Mal-PEG2-VCP-NB involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. The VCP group is cleavable, allowing the release of the cytotoxic drug upon reaching the target cells . This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the drug .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-VCP: Similar structure but lacks the NB group.
Mal-PEG2-Val-Cit-PAB: Another cleavable linker with a different cleavable group.
Uniqueness
Mal-PEG2-VCP-NB is unique due to its specific combination of a maleimide group, a 2-unit PEG, and a VCP-NB group. This combination provides both stability and cleavability, making it highly effective in ADC applications .
Properties
Molecular Formula |
C36H45N7O13 |
|---|---|
Molecular Weight |
783.8 g/mol |
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C36H45N7O13/c1-23(2)32(41-29(44)15-18-53-20-21-54-19-17-42-30(45)13-14-31(42)46)34(48)40-28(4-3-16-38-35(37)49)33(47)39-25-7-5-24(6-8-25)22-55-36(50)56-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,32H,3-4,15-22H2,1-2H3,(H,39,47)(H,40,48)(H,41,44)(H3,37,38,49) |
InChI Key |
UTNZOKGPGOHCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


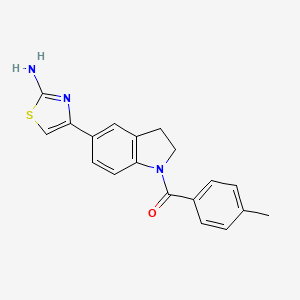
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)
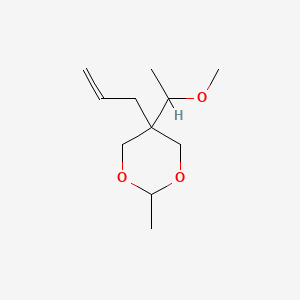
![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
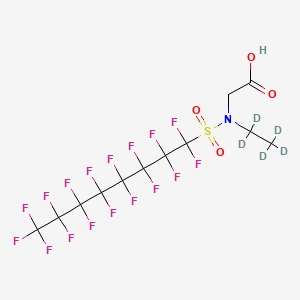
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)

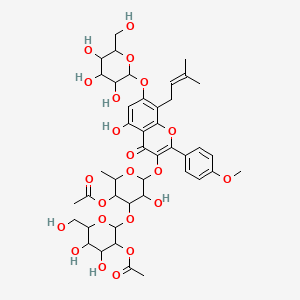
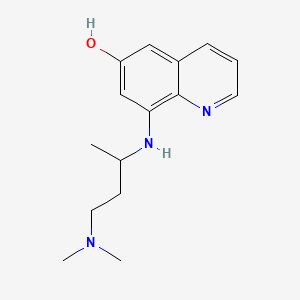
![3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide](/img/structure/B12300555.png)
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
